
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors . The reaction conditions often include the use of thionyl chloride (SOCl2) and other reagents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
化学反応の分析
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has a wide range of applications in scientific research. It is used in the synthesis of bioactive molecules with target selectivity, particularly in the field of medicinal chemistry . Its unique structure allows for the exploration of pharmacophore space and contributes to the stereochemistry of the molecule . Additionally, it is used in the development of new drugs and therapeutic agents .
作用機序
The mechanism of action of Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways . The pyrrolidine ring plays a crucial role in binding to enantioselective proteins, leading to different biological profiles of drug candidates . This interaction is influenced by the stereogenicity of the carbons and the spatial orientation of substituents .
類似化合物との比較
Cis-2-(3,4-Dimethoxypyrrolidin-1-yl)ethan-1-ol can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their biological activity and physicochemical properties . The unique aspects of this compound include its specific stereochemistry and the presence of methoxy groups, which contribute to its distinct pharmacological profile .
特性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C8H17NO3/c1-11-7-5-9(3-4-10)6-8(7)12-2/h7-8,10H,3-6H2,1-2H3/t7-,8+ |
InChIキー |
QYSRQLARIKSLLN-OCAPTIKFSA-N |
異性体SMILES |
CO[C@@H]1CN(C[C@@H]1OC)CCO |
正規SMILES |
COC1CN(CC1OC)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


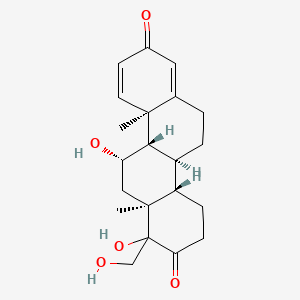
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
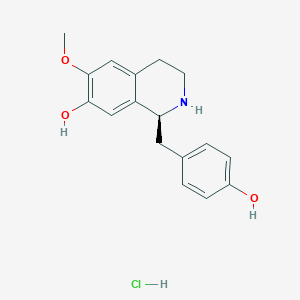
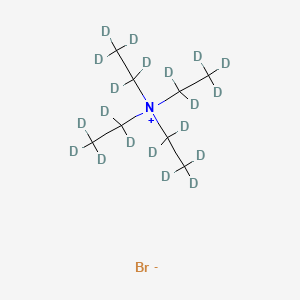
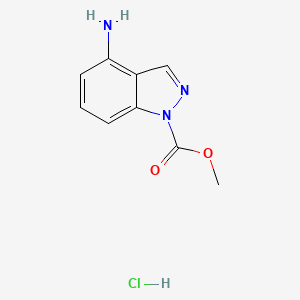

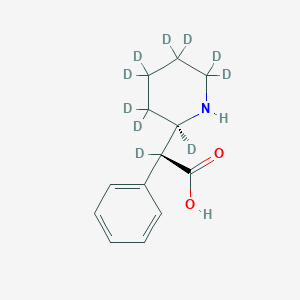
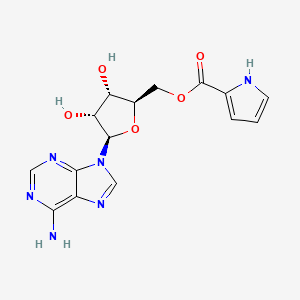
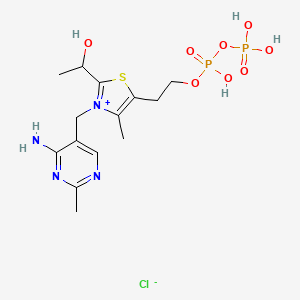

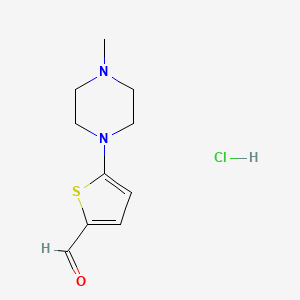

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)

